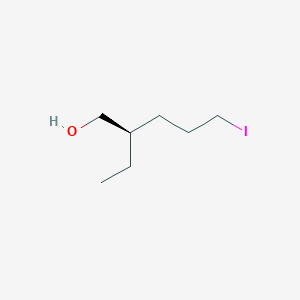
(2R)-2-ethyl-5-iodopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-ethyl-5-iodopentan-1-ol: is an organic compound with the molecular formula C7H15IO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethyl-5-iodopentan-1-ol typically involves the iodination of a suitable precursor. One common method is the reaction of (2R)-2-ethylpentan-1-ol with iodine and a suitable oxidizing agent, such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3), under mild conditions. The reaction proceeds via the formation of an intermediate iodide, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: (2R)-2-ethyl-5-iodopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodide group can be reduced to form the corresponding alkane.
Substitution: The iodide group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the nucleophile, but common reagents include sodium hydroxide (NaOH) for hydroxide substitution and sodium cyanide (NaCN) for cyanide substitution.
Major Products:
Oxidation: Formation of 2-ethyl-5-iodopentan-1-one or 2-ethyl-5-iodopentanal.
Reduction: Formation of 2-ethylpentane.
Substitution: Formation of 2-ethyl-5-hydroxypentan-1-ol or 2-ethyl-5-cyanopentan-1-ol.
科学的研究の応用
Chemistry: (2R)-2-ethyl-5-iodopentan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols. It serves as a substrate for investigating the stereoselectivity of various enzymes.
Medicine: Research into the potential pharmaceutical applications of this compound includes its use as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties.
作用機序
The mechanism by which (2R)-2-ethyl-5-iodopentan-1-ol exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its hydroxyl and iodide groups. These interactions can involve hydrogen bonding, nucleophilic substitution, or redox reactions, depending on the context.
類似化合物との比較
(2R)-2-ethyl-5-bromopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(2R)-2-ethyl-5-chloropentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
(2R)-2-ethyl-5-fluoropentan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in (2R)-2-ethyl-5-iodopentan-1-ol imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in certain synthetic applications where other halogenated compounds may not be as effective.
特性
CAS番号 |
923582-47-2 |
|---|---|
分子式 |
C7H15IO |
分子量 |
242.10 g/mol |
IUPAC名 |
(2R)-2-ethyl-5-iodopentan-1-ol |
InChI |
InChI=1S/C7H15IO/c1-2-7(6-9)4-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
CZNJXXHTRLITLS-SSDOTTSWSA-N |
異性体SMILES |
CC[C@H](CCCI)CO |
正規SMILES |
CCC(CCCI)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
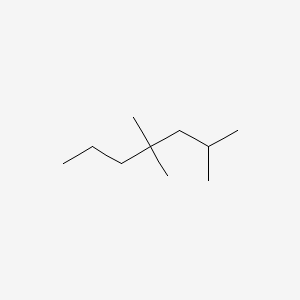
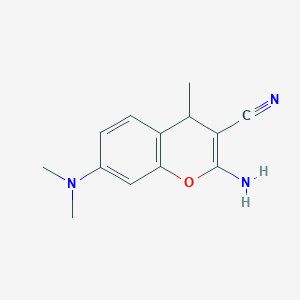
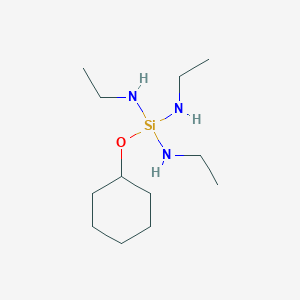
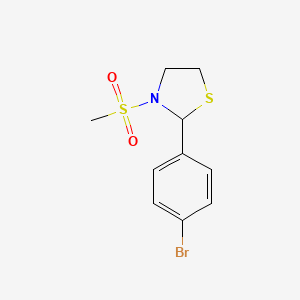
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)

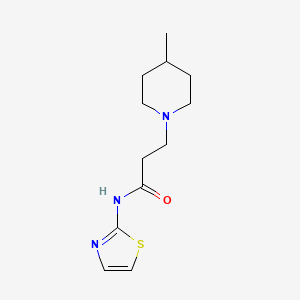
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
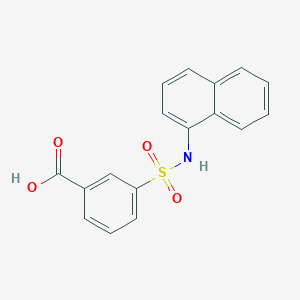
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
